What is the chemical structure of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate
What is the chemical structure of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, presents a versatile scaffold for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is systematically named methyl 2-formyl-3-hydroxy-5-methoxybenzoate. Its chemical identity is unambiguously defined by its CAS number: 65976-78-5[1].
Molecular Structure
The core of the molecule is a benzene ring substituted with four different functional groups:
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Methyl Ester (-COOCH3): Located at position 1.
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Formyl (-CHO): An aldehyde group at position 2.
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Hydroxyl (-OH): A phenolic group at position 3.
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Methoxy (-OCH3): An ether group at position 5.
The spatial arrangement of these groups, particularly the ortho-formyl and para-methoxy groups relative to the hydroxyl group, significantly influences the molecule's reactivity and potential biological activity.
Table 1: Physicochemical Properties of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate
| Property | Value | Source |
| CAS Number | 65976-78-5 | [1] |
| Molecular Formula | C10H10O5 | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| SMILES Code | O=C(OC)C1=CC(OC)=CC(O)=C1C=O | [1] |
Spectroscopic Characterization (Predicted and Comparative Data)
1.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, the methoxy protons, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the various substituents on the benzene ring.
1.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display unique signals for each of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbons of the methoxy and ester groups[2][3].
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule[4]:
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O-H stretching: A broad band characteristic of a phenolic hydroxyl group.
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C=O stretching: Sharp, strong bands corresponding to the aldehyde and ester carbonyl groups.
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C-O stretching: Bands for the ester and ether linkages.
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Aromatic C-H and C=C stretching: Signals indicative of the benzene ring.
1.2.4. Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]+ would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl ester, methoxy, and formyl groups.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds[5][6][7]. A potential retrosynthetic analysis is presented below.
Caption: A potential retrosynthetic pathway for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.
Proposed Synthetic Workflow
A logical synthetic approach would involve the following key transformations. This protocol is a generalized guideline and would require optimization.
Caption: Proposed experimental workflow for the synthesis of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.
Step-by-Step Methodology (Hypothetical Protocol):
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Selective Monomethylation of 3,5-Dihydroxybenzoic Acid:
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Protect one of the hydroxyl groups of 3,5-dihydroxybenzoic acid.
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Methylate the unprotected hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base.
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Deprotect the other hydroxyl group to yield 3-hydroxy-5-methoxybenzoic acid.
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Fischer Esterification:
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Reflux 3-hydroxy-5-methoxybenzoic acid in excess methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, neutralize the acid, remove excess methanol, and extract the product, Methyl 3-hydroxy-5-methoxybenzoate.
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-
Ortho-Formylation:
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Employ a regioselective formylation method, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine), to introduce a formyl group at the ortho position to the hydroxyl group. The directing effect of the hydroxyl group is key to achieving the desired regioselectivity.
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Purify the final product, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, using column chromatography.
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Relevance in Drug Discovery and Development
While specific biological activities for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate are not extensively documented, its structural motifs are present in various biologically active molecules. The combination of a salicylate-like core with additional functional groups suggests potential for a range of pharmacological activities.
Potential as a Synthetic Intermediate
The true value of this compound for drug development professionals likely lies in its utility as a versatile building block. The aldehyde and hydroxyl groups are particularly amenable to further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Caption: Potential synthetic transformations and resulting classes of compounds from Methyl 2-formyl-3-hydroxy-5-methoxybenzoate.
The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group within the same molecule opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic scaffolds.
Insights from Structurally Related Compounds
The biological activities of isomers and structurally related compounds can provide valuable insights into the potential therapeutic applications of Methyl 2-formyl-3-hydroxy-5-methoxybenzoate. For instance, derivatives of hydroxybenzoic acids have been investigated for their antimicrobial and molluscicidal activities[8]. Furthermore, various substituted benzoic acid derivatives have shown promise as anticancer agents and enzyme inhibitors[9]. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-documented phenomenon in drug design and could be a relevant consideration for this molecule and its derivatives[10].
Safety and Handling
As a laboratory chemical, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate should be handled with appropriate safety precautions. While specific toxicity data is limited, general guidelines for handling aromatic aldehydes and phenols should be followed.
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |
| Handling | Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is a chemical compound with significant potential, primarily as a versatile intermediate in organic synthesis. Its unique combination of functional groups provides a rich platform for the generation of diverse molecular architectures relevant to drug discovery. While direct biological data on this specific molecule is currently limited, the established activities of related compounds suggest that its derivatives could be promising candidates for various therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential in the development of new pharmaceuticals.
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